molecular formula C15H16FN3O4S2 B2868874 N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351621-21-0

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2868874
CAS No.: 1351621-21-0
M. Wt: 385.43
InChI Key: WJZLAZPDEGRLKX-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[5,4-c]pyridine core, substituted at the 5-position with a 5-fluoro-2-methoxyphenylsulfonyl group and at the 2-position with an acetamide moiety. The acetamide group is a common pharmacophore in bioactive molecules, contributing to hydrogen-bonding interactions .

Properties

IUPAC Name

N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S2/c1-9(20)17-15-18-11-5-6-19(8-13(11)24-15)25(21,22)14-7-10(16)3-4-12(14)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZLAZPDEGRLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-c]pyridine Derivatives

N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide
  • Structural Differences : The sulfonyl substituent here is a 3-chloro-4-fluorophenyl group, differing from the target compound’s 5-fluoro-2-methoxyphenyl group.
  • The fluorine’s para position (vs. meta in the target) may influence aromatic stacking interactions .
Hypothetical Activity Profile

While direct pharmacological data are unavailable, the thiazolo[5,4-c]pyridine scaffold is associated with central nervous system (CNS) and anti-inflammatory applications.

Thiazole-Pyrazole Hybrids ()

2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c)
  • Structural Differences : Replaces the thiazolo[5,4-c]pyridine core with a thiazole-dihydropyrazole system.
  • Pharmacological Activity: Exhibited potent analgesic activity (tail immersion test) due to the electron-donating dimethylamino group on the pyrazole ring .
  • Comparison : The target compound’s bicyclic core may offer superior metabolic stability compared to the dihydropyrazole moiety in 8c.
2-(5-(4-Methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e)
  • Structural Differences : Features a 4-methylphenyl group on the pyrazole ring.
  • Pharmacological Activity : Moderate analgesic activity, highlighting the importance of substituent electronic properties .

Sulfonamide/Acetamide-Containing Pesticides ()

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
  • Structural Differences : Triazolo-pyrimidine core with a difluorophenylsulfonamide group.
  • Application : Herbicide, emphasizing sulfonamide’s role in agrochemicals. The target compound’s thiazolo[5,4-c]pyridine core likely avoids pesticidal activity .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Structural Differences : Oxazolidinyl-acetamide hybrid.
  • Application : Fungicide, demonstrating acetamide’s versatility across drug and agrochemical domains .

Key Research Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl) enhance binding affinity, while electron-donating groups (e.g., methoxy, dimethylamino) optimize activity in analgesics .
  • Core Structure: Bicyclic systems like thiazolo[5,4-c]pyridine improve metabolic stability compared to monocyclic or dihydro analogs .
  • Application Divergence : Sulfonamide/acetamide motifs are versatile but require distinct core structures to avoid off-target effects (e.g., pesticidal vs. therapeutic) .

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